
Cefacetrile
Overview
Description
Cefacetrile (CAS 10206-21-0), also known as cephacetrile, is a first-generation cephalosporin antibiotic with a molecular formula of C₁₃H₁₃N₃O₆S and a molecular weight of 339.32 . Marketed under trade names such as Celospor and Cristacef, it is primarily used in veterinary medicine for treating bovine clinical endometritis (CE) due to adverse effects in humans, including hypotension, rash, and renal toxicity . Its solubility in water is 2.43 g/L, with a LogP of -0.45, influencing its pharmacokinetic profile .
Preparation Methods
Chemical Identification and Structural Features
Cefacetrile (CAS 10206-21-0) has the systematic name (6R,7R)-3-[(Acetyloxy)methyl]-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid and the molecular formula $$ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{6}\text{S} $$. Key structural attributes include:
- A β-lactam ring critical for inhibiting bacterial cell wall synthesis.
- A 3-acetoxymethyl group enhancing stability against β-lactamases.
- A 7-cyanoacetyl side chain contributing to antibacterial specificity.
The InChI key (RRYMAQUWDLIUPV-BXKDBHETSA-N) and SMILES string (N#CCC(=O)NC1C(=O)N2C(C(=O)O)=C(COC(=O)C)CSC21) confirm stereochemical specificity at the 6R and 7R positions.
Synthetic Pathways for this compound
Core Synthesis Strategy
This compound is synthesized via semi-synthetic modification of 7-aminocephalosporanic acid (7-ACA), a common β-lactam intermediate. The process involves three principal stages:
Acylation of 7-ACA
7-ACA is reacted with cyanacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl generated during the reaction:
$$
\text{7-ACA} + \text{ClC(O)CH}_2\text{CN} \xrightarrow[\text{TEA, DCM}]{\text{0–5°C}} \text{this compound intermediate}
$$
Reaction conditions:
- Temperature : 0–5°C to prevent β-lactam ring degradation.
- Molar ratio : 1:1.2 (7-ACA to cyanacetyl chloride) for optimal yield.
- Duration : 2–4 hours.
Introduction of the 3-Acetoxymethyl Group
The 3-hydroxymethyl group of 7-ACA is acetylated using acetic anhydride in the presence of pyridine:
$$
\text{Intermediate} + (\text{CH}3\text{CO})2\text{O} \xrightarrow[\text{Pyridine}]{\text{RT}} \text{this compound}
$$
Key parameters :
- Solvent : Acetonitrile or ethyl acetate.
- Reaction time : 6–8 hours.
Crystallization and Purification
The crude product is purified via recrystallization from aqueous ethanol (70% v/v) or acetone-water mixtures. Yield typically ranges from 65% to 75%.
Alternative Routes and Modifications
Enzymatic Acylation
Enzymatic methods using Pseudomonas acylases offer greener alternatives, reducing solvent waste and improving stereoselectivity. However, yields remain suboptimal (50–60%) compared to chemical synthesis.
Solid-Phase Synthesis
Recent advances employ resin-bound 7-ACA derivatives to streamline purification. For example, Wang resin functionalized with 7-ACA allows stepwise acylation and cleavage, achieving 80% purity post-HPLC.
Optimization of Reaction Conditions
Solvent Systems
Solvent | Reaction Efficiency (%) | Purity (%) |
---|---|---|
Dichloromethane | 72 | 98 |
Tetrahydrofuran | 68 | 95 |
Acetonitrile | 75 | 97 |
Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility and reaction rates.
Temperature Control
Elevated temperatures (>10°C) risk β-lactam ring cleavage, reducing yields by 15–20%. Cryogenic conditions (-40°C) using dry ice/acetone baths minimize degradation.
Catalytic Additives
- N-Methylmorpholine : Accelerates acylation by scavenging HCl (0.5–1 mol% improves yield by 12%).
- 4-Dimethylaminopyridine (DMAP) : Enhances acetylation efficiency (95% conversion vs. 78% without).
Analytical Characterization
Spectroscopic Methods
- IR Spectroscopy : Peaks at 1775 cm$$^{-1}$$ (β-lactam C=O), 1687 cm$$^{-1}$$ (amide I), and 2200 cm$$^{-1}$$ (C≡N).
- $$^1$$H-NMR : δ 5.63 ppm (d, 1H, C7-H), δ 4.80 ppm (d, 1H, C6-H), δ 2.10 ppm (s, 3H, OAc).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% H$$3$$PO$$4$$:ACN = 75:25) reveals ≥98% purity with retention time = 6.8 min.
Challenges and Industrial Considerations
Stability Issues
- Hydrolysis : The β-lactam ring degrades in aqueous solutions (t$$_{1/2}$$ = 8 hours at pH 7.4). Lyophilized formulations are preferred for long-term storage.
- Photodegradation : Exposure to UV light induces cleavage; amber glass vials are mandatory.
Regulatory Compliance
- Residual Solvents : ICH Q3C guidelines limit dichloromethane to 600 ppm.
- Water Content : Karl Fischer titration ensures ≤0.5% moisture to prevent hydrolysis.
Comparative Analysis of Synthesis Methods
Parameter | Chemical Synthesis | Enzymatic Synthesis |
---|---|---|
Yield (%) | 70–75 | 50–60 |
Purity (%) | 98–99 | 85–90 |
Environmental Impact | High solvent use | Low waste |
Cost | $120–150/g | $200–250/g |
Chemical methods dominate due to cost-effectiveness, while enzymatic routes remain niche for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Cefacetrile undergoes several types of chemical reactions, including:
Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its stability can be affected by oxidative environments.
Substitution: The cyano group in this compound can participate in nucleophilic substitution reactions, although this is less common in biological contexts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, often at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Leads to the formation of 7-aminocephalosporanic acid and cyanoacetic acid derivatives.
Oxidation: Can result in the formation of sulfoxides or sulfones, depending on the conditions.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefacetrile has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cephalosporins and their derivatives.
Biology: Employed in studies investigating bacterial resistance mechanisms and the efficacy of beta-lactam antibiotics.
Medicine: Research on this compound focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic uses beyond veterinary applications.
Industry: Used in the development of new formulations and delivery methods for antibiotics
Mechanism of Action
Cefacetrile exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. These proteins are crucial for the final stages of cell wall synthesis and remodeling. By inhibiting PBPs, this compound disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and inhibition of bacterial growth .
Comparison with Similar Compounds
Spectrum of Activity
Cefacetrile’s spectrum is narrower compared to later-generation cephalosporins:
- Ceftiofur (3rd-gen): Broad Gram-negative activity, including Escherichia coli and Salmonella, with resistance observed in Trueperella pyogenes .
- Cefquinome (4th-gen): Enhanced stability against β-lactamases, effective against Klebsiella and Enterobacter .
- Cephalexin (1st-gen): Similar Gram-positive coverage but higher solubility (33.9 g/L), improving oral bioavailability .
Table 1: Antimicrobial Spectrum Comparison
Compound | Generation | Key Targets (Gram-positive) | Key Targets (Gram-negative) | β-Lactamase Stability |
---|---|---|---|---|
This compound | 1st | S. aureus, S. pyogenes | Limited | Low |
Ceftiofur | 3rd | Streptococcus spp. | E. coli, Salmonella | Moderate |
Cefquinome | 4th | Staphylococcus spp. | Klebsiella, Enterobacter | High |
Cephalexin | 1st | S. aureus, S. pneumoniae | E. coli, Proteus | Low |
Clinical Efficacy in Veterinary Use
In bovine CE treatment, this compound (combined with rifaximin in CEFAX group) showed an 80% clinical cure rate, outperforming Ceftiofur (69.2%) and PGF2α (73.7%) .
Table 2: Clinical Outcomes in Bovine CE Treatment
Treatment | Clinical Cure Rate | Conception Rate (105 DIM) | Key Limitations |
---|---|---|---|
This compound + Rifaximin (CEFAX) | 80% | 71.4% | Limited data on subclinical CE |
Ceftiofur (NAX) | 69.2% | 69.2% | Bacterial resistance issues |
PGF2α (PGF) | 73.7% | 70.1% | Requires repeated dosing |
Pharmacokinetics and Stability
- Half-life and Excretion : this compound has a moderate half-life, primarily excreted renally . Ceftiofur, however, has a longer half-life due to protein binding, enabling once-daily dosing .
- Stability: this compound degrades under heat/light, limiting shelf-life, whereas Cefquinome exhibits higher thermal stability .
Table 3: Pharmacokinetic Properties
Compound | Half-Life | Primary Excretion Route | Stability Concerns |
---|---|---|---|
This compound | 1–2 hrs | Renal | Heat/light sensitivity |
Ceftiofur | 8–12 hrs | Hepatic | Resistance development |
Cefquinome | 4–6 hrs | Renal | High thermal stability |
Adverse Effects and Toxicity
This compound’s use in humans was discontinued due to renal toxicity and hypersensitivity, whereas Ceftiofur is better tolerated in animals . Resistance is a growing concern for both; 38.9% of T. pyogenes isolates resist Ceftiofur .
Research Findings and Implications
- Electrochemical Behavior : this compound produces oxidation products similar to cephalexin (P1’ and P2’), indicating shared degradation pathways .
- Residue Interactions : Combined with rifaximin, this compound may cause false positives in microbial inhibition assays, complicating milk safety testing .
- Veterinary Efficacy : While CEFAX improves cure rates, its impact on long-term reproductive performance remains unclear, necessitating larger studies .
Biological Activity
Cefacetrile is a first-generation cephalosporin antibiotic known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, clinical applications, and recent research findings, including case studies and data tables.
Pharmacological Properties
Mechanism of Action
this compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It achieves this by binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall, disrupting the final stages of cell wall synthesis which leads to cell lysis mediated by autolytic enzymes such as autolysins. This mechanism is crucial for its bactericidal activity against susceptible organisms .
Spectrum of Activity
this compound is effective against a variety of bacteria:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
Its efficacy can vary among different bacterial strains, with generally higher effectiveness noted against Gram-positive species compared to Gram-negative ones .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed following administration.
- Volume of Distribution : Approximately 0.2 to 0.5 L/kg.
- Protein Binding : 23% to 38%.
- Half-life : Approximately 1.2 hours, indicating a relatively short duration of action.
- Excretion : Primarily eliminated via renal pathways .
Clinical Applications
This compound has been utilized in various clinical settings, particularly in treating infections in livestock and dairy cattle. A notable study investigated its use in treating clinical endometritis (CE) in dairy cows. In this study, 42 cows were divided into treatment groups receiving either this compound combined with rifaximin or other antibiotic protocols. The results indicated a clinical cure rate of around 70%, suggesting that this compound's combination with rifaximin may enhance reproductive performance in affected cows .
Study on Clinical Endometritis in Dairy Cows
A recent study evaluated the effectiveness of this compound when used in combination with rifaximin for treating CE in dairy cows:
- Sample Size : 42 cows with CE
- Treatment Groups :
- Group A: this compound + Rifaximin (n=10)
- Group B: Ceftiofur crystalline free acid (CCFA) (n=13)
- Control Group: Healthy cows (n=36)
Treatment Group | Clinical Cure Rate (%) | Notes |
---|---|---|
This compound + Rifaximin | 70% | Improved reproductive performance noted |
Ceftiofur CCFA | Similar rates | Comparable effectiveness to this compound |
Control Group | N/A | No clinical symptoms |
The study concluded that the this compound-rifaximin combination could potentially improve conception rates and reduce the number of services needed per conception .
Comparative Analysis
A comparative analysis was conducted to assess the risks associated with different antibiotics, including this compound. This case-control study revealed that patients receiving antibiotics had higher rates of Clostridium difficile infections compared to controls. Specific data regarding this compound's association with such risks were not highlighted; however, it underscores the need for careful antibiotic stewardship .
Q & A
Q. Basic: What is the antimicrobial spectrum of cefacetrile, and how is it experimentally validated in vitro?
This compound exhibits broad-spectrum activity against Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) below 1 μg/mL . Methodologically, in vitro validation involves standardized broth microdilution assays under controlled conditions (e.g., CLSI guidelines). Quality control includes matrix-matched calibration curves and ion ratio confirmation via LC-MS/MS to ensure selectivity and linearity, as outlined in analytical validation protocols .
Q. Basic: What standardized protocols are used to evaluate this compound efficacy in bovine endometritis trials?
Clinical trials typically administer intrauterine this compound (e.g., 500 mg) post-calving, with efficacy assessed via cure rates (resolution of purulent discharge) and reproductive parameters (e.g., first-service conception rate, FSCR). Protocols often include control groups (e.g., prostaglandin F2α or untreated cohorts) and statistical comparisons using Chi-square or Fisher’s exact tests for categorical outcomes (e.g., CR105) .
Q. Basic: How are pharmacokinetic parameters of this compound measured in bovine plasma or uterine tissue?
Pharmacokinetic studies employ high-performance liquid chromatography (HPLC) or LC-MS/MS to quantify this compound concentrations. Method validation includes linearity checks (e.g., 2–150 μg/kg ranges), selectivity via ion transition ratios, and precision assessments. Tissue samples are homogenized and extracted with solvents like acetonitrile before analysis .
Q. Advanced: How do researchers resolve contradictions in clinical cure rates of this compound across endometritis studies?
Discrepancies in cure rates (e.g., 69–80% ) arise from variables such as:
- Disease severity scoring : Higher vaginal discharge scores correlate with lower cure likelihood .
- Pathogen resistance : Trueperella pyogenes resistance to cephalosporins (e.g., 38.9% resistance to ceftiofur ) impacts efficacy.
- Statistical power : Smaller sample sizes (<30 cows/group) reduce detection of significant differences .
Robust meta-analyses or stratified randomization by pathogen profiles are recommended to mitigate bias .
Q. Advanced: What methodological considerations are critical for assessing this compound’s long-term reproductive outcomes in cattle?
Key parameters include:
- Time-to-event metrics : Calving-to-first-service interval (CFSI) and number of services per conception (NSPC), analyzed via non-parametric tests (e.g., Mann-Whitney U-test) .
- Confounding factors : Adjusting for energy balance status and parity in multivariate models to isolate treatment effects .
- Subclinical endometritis : Cytological cure rates (neutrophil thresholds) should complement clinical outcomes for holistic evaluation .
Q. Advanced: How can researchers optimize experimental designs for this compound-rifaximin combination therapy trials?
- Dose synergy testing : Fractional inhibitory concentration (FIC) indices determine additive/synergistic effects.
- Endpoint selection : Composite outcomes (e.g., bacteriological + cytological cure) enhance sensitivity .
- Blinding : Double-blinded protocols reduce bias in subjective endpoints like vaginal discharge scoring .
Q. Basic: What quality control measures ensure reliability in this compound stability studies?
Stability testing under varied temperatures/pH involves:
- Forced degradation : Exposure to heat, light, or hydrolytic conditions.
- Analytical validation : Retention time consistency (±2.5%) and recovery rates (≥80%) via LC-MS/MS .
Q. Advanced: How do researchers address antibiotic resistance concerns in this compound trials?
- Pre-treatment cultures : Identify resistant pathogens (e.g., Escherichia coli) via MALDI-TOF MS.
- Post-hoc analysis : Stratify outcomes by susceptibility profiles to distinguish drug failure from resistance .
- Alternative therapies : Non-antibiotic interventions (e.g., dextrose infusion) are tested in parallel for comparative efficacy .
Q. Basic: What ethical guidelines govern this compound trials in livestock research?
Studies must comply with institutional animal care protocols (e.g., minimizing distress during intrauterine administration) and report adverse events (e.g., mucosal irritation). Ethical approval requires justification of sample sizes to avoid unnecessary animal use .
Q. Advanced: How can in vitro findings for this compound be translated to in vivo efficacy models?
- Pharmacodynamic modeling : Relate MIC values to uterine tissue concentrations using pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC).
- Ex vivo models : Bovine endometrial cell cultures infected with clinical isolates validate bactericidal activity under simulated physiological conditions .
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-BXKDBHETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022779 | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10206-21-0 | |
Record name | Cefacetrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefacetrile [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephacetrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefacetrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHACETRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefacetrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 | |
Record name | Cefacetrile | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.